1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated triazole in the presence of a palladium catalyst.
Formylation: The final step involves the formylation of the triazole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF and POCl3 is used.
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF for azide substitution.
Major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted triazole derivatives.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromophenyl group can interact with hydrophobic pockets in the enzyme, while the triazole ring can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the bromine atom in the para position.
1-[(3-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLWMONQHYHXLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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